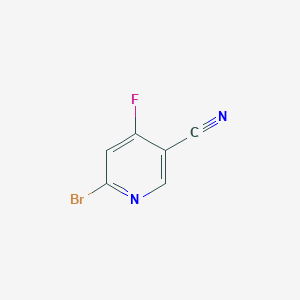

6-Bromo-4-fluoronicotinonitrile

Description

Significance of Pyridine-Based Chemical Scaffolds in Organic Synthesis

The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous and fundamental scaffold in chemistry. researchgate.net Its derivatives are cornerstones in medicinal chemistry and materials science, found in natural products like vitamins and alkaloids, as well as in a vast number of synthetic pharmaceuticals and agrochemicals. nih.gov The pyridine framework is present in over 7,000 existing drug molecules of medicinal importance. achmem.com The significance of pyridine-based scaffolds stems from several key properties: they can enhance water solubility in pharmaceutically active molecules, provide spatially distinct vectors for incorporating additional chemical motifs, and their nitrogen atom can act as a hydrogen bond acceptor, influencing interactions with biological targets. researchgate.net

Importance of Halogenation and Nitrile Functionalities in Pyridine Systems

The strategic placement of halogen atoms and nitrile groups on a pyridine ring profoundly influences the molecule's chemical reactivity and physical properties.

Halogenation , the process of introducing halogen atoms (F, Cl, Br, I) into a molecular structure, is a critical tool in synthetic and medicinal chemistry. mdpi.com Attaching halogens to a pyridine ring can enhance a compound's metabolic stability, lipophilicity, and binding affinity to protein targets. ossila.com Halogen atoms, particularly bromine, serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, which is crucial for building molecular complexity. nih.gov The presence of halogens can significantly enhance the pharmacological activity of compounds. achmem.com

The nitrile group (-C≡N) is another functional group of immense importance in modern drug design. Its incorporation into a molecule can improve pharmacokinetic profiles, and it is considered metabolically stable. The nitrile's linear geometry and small size allow it to be well-tolerated in the binding pockets of proteins. It often functions as a bioisostere for a carbonyl group and can act as a hydrogen bond acceptor, contributing to a molecule's binding affinity and specificity.

Research Landscape of Halogenated Nicotinonitriles as Synthetic Intermediates

Halogenated nicotinonitriles, which combine the pyridine scaffold with both halogen and nitrile functionalities, are highly valued as synthetic intermediates. These "building blocks" provide chemists with a platform for constructing more complex molecules. The reactive nature of the carbon-halogen bond allows for diversification of the molecule's structure through various coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for chemical modification.

Isomers such as 2-Bromo-6-fluoronicotinonitrile are utilized as building blocks in pharmaceutical and agrochemical research. Research into related compounds, like 4-bromo-6-fluoroquinoline, demonstrates their application in the synthesis of anti-cancer agents, highlighting the potential of the bromo-fluoro-heterocycle motif in developing new therapeutics. nih.gov The strategic combination of halogens and a nitrile on a pyridine ring creates a versatile chemical entity for creating libraries of novel compounds for screening in drug discovery and materials science.

Properties of 6-Bromo-4-fluoronicotinonitrile

While extensive research on the specific applications of this compound is not widely published, its chemical properties are well-documented, establishing its role as a research chemical and building block in organic synthesis.

| Property | Value |

| CAS Number | 1807022-76-9 researchgate.net |

| Molecular Formula | C₆H₂BrFN₂ researchgate.net |

| Molecular Weight | 201.0 g/mol researchgate.net |

| IUPAC Name | 6-bromo-4-fluoropyridine-3-carbonitrile |

| SMILES | N#CC1=CN=C(Br)C=C1F researchgate.net |

| Physical Form | Solid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2BrFN2 |

|---|---|

Molecular Weight |

201.00 g/mol |

IUPAC Name |

6-bromo-4-fluoropyridine-3-carbonitrile |

InChI |

InChI=1S/C6H2BrFN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H |

InChI Key |

HBULPSNUACLOBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Br)C#N)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 4 Fluoronicotinonitrile

Precursor-Based Synthesis Strategies

The construction of 6-Bromo-4-fluoronicotinonitrile often begins with precursors that already contain the core nicotinonitrile or a simpler pyridine (B92270) structure. These strategies involve sequential halogenation and functional group transformations.

One direct approach involves the sequential halogenation of a nicotinonitrile scaffold. This can theoretically proceed via two primary pathways: bromination of a 4-fluoronicotinonitrile (B1506442) precursor or fluorination of a 6-bromonicotinonitrile precursor. The synthesis of related halogenated pyridines often involves treating a hydroxy-pyridine derivative with a halogenating agent like phosphorus oxychloride to yield a chloro-derivative, which can then be further functionalized. chem-soc.si For fluorination, modern electrophilic fluorinating agents such as Selectfluor are widely used for introducing fluorine atoms into heterocyclic rings. mdpi.comrsc.org The reaction conditions, including the choice of solvent and catalyst, are critical for achieving the desired regioselectivity and yield.

Alternatively, this compound can be constructed from more fundamental pyridine derivatives through a multi-step synthesis. This approach offers flexibility in introducing the desired substituents in a controlled manner. For instance, nicotinonitrile itself can be prepared from various precursors like nicotinic acid or 3-bromopyridine. orgsyn.org A synthetic sequence could begin with a simple pyridine, followed by the introduction of the nitrile group, and then sequential, regioselective installation of the fluorine and bromine atoms. The synthesis of complex pyridine derivatives often starts with simpler, functionalized pyridines, such as methyl-substituted carboxaldehydes, which undergo a series of reactions including additions, cyclizations, and functional group interconversions to build up the target molecule. nih.gov

Regioselective Synthesis Approaches for Halogenated Nicotinonitriles

The primary challenge in synthesizing this compound is achieving the correct placement of the bromine and fluorine atoms on the pyridine ring. Regioselective halogenation methods are therefore of paramount importance. The use of N-halosuccinimides in fluorinated alcohols has been shown to provide high regioselectivity in the halogenation of arenes and heterocycles under mild conditions. nih.gov The specific directing effects of the substituents already present on the pyridine ring (the nitrile group and one halogen) will influence the position of the second halogen's introduction. Advanced methods, such as directed C-H thianthrenation followed by nickel-catalyzed halogenation, offer a powerful, regioselective strategy for late-stage halogenation of aromatic rings, which could be applicable to nicotinonitrile scaffolds. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

To improve the efficiency and selectivity of the synthesis, advanced techniques and careful optimization of reaction parameters are employed.

Table 1: Effect of Solvent and Temperature on Product Yield and Selectivity (Illustrative) This table illustrates how reaction parameters are typically optimized in synthetic chemistry, based on findings from related transformations. researchgate.netnih.gov

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Product Ratio (Target:Isomer) |

| 1 | Acetonitrile | 100 | 10 | 65 | 1:1 |

| 2 | THF | 100 | 10 | 75 | 2:1 |

| 3 | Toluene | 120 | 10 | 50 | 1.5:1 |

| 4 | Dichloromethane | 80 | 10 | 45 | 1.8:1 |

| 5 | THF | 140 | 5 | 92 | 2.5:1 |

Catalysis plays a pivotal role in the modern synthesis of pyridine derivatives, including nicotinonitriles. Catalysts can enhance reaction rates, improve selectivity, and enable reactions under milder conditions. A variety of catalytic systems are employed, from simple acid or base catalysts to more complex transition metal catalysts. nih.gov For instance, magnetically recoverable nano-catalysts have been developed for the synthesis of various pyridine derivatives, offering the advantage of easy separation and reusability. nih.gov The catalytic conversion of nicotine (B1678760) into nicotinonitrile has also been explored. deepdyve.com In the context of halogenation, silver catalysts have been used for decarboxylative fluorination, and nickel catalysts have proven effective for the cross-coupling of arylthianthrenium salts to form aryl halides. mdpi.comnih.gov

Table 2: Overview of Catalytic Systems in Pyridine Synthesis This table summarizes various catalytic approaches relevant to the synthesis of nicotinonitrile and its derivatives.

| Catalyst Type | Example Catalyst | Application | Reference |

| Magnetic Nanocatalyst | Fe3O4@GOTfOH/Ag/St-PEG-AcA | Synthesis of 2,4,6-tri-arylpyridine derivatives | nih.gov |

| Lewis Acid | Sc(OTf)3 | Three-component reaction for chromeno[2,3-d]pyrimidine-triones | researchgate.net |

| Nickel Catalyst | NiCl2·6(H2O) / Zinc | Cross-coupling for aryl halide synthesis | nih.gov |

| Silver Catalyst | AgNO3 | Decarboxylative fluorination | mdpi.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nih.gov While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the principles can be applied based on the synthesis of related halogenated and heterocyclic compounds. nih.govnih.gov

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome high activation energy barriers and minimize the formation of byproducts. acs.org For the synthesis of a substituted nicotinonitrile like this compound, a potential microwave-assisted approach could involve the cyanation of a corresponding 6-bromo-4-fluoronicotinic acid derivative or the halogen exchange of a precursor molecule.

Hypothetical Microwave-Assisted Synthesis Comparison:

The following table illustrates a hypothetical comparison between conventional and microwave-assisted synthesis for a key step in forming a nicotinonitrile derivative, based on general findings in heterocyclic chemistry. nih.govacs.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6 - 12 hours | 10 - 30 minutes |

| Temperature | 100 - 150 °C | 120 - 180 °C |

| Yield | 60 - 75% | 85 - 95% |

| Solvent | High-boiling point solvents (e.g., DMF, DMSO) | Polar solvents (e.g., Ethanol, Acetonitrile) or solvent-free |

| Byproduct Formation | Moderate to high | Minimal |

This table is a hypothetical representation based on typical outcomes in microwave-assisted synthesis and does not represent actual experimental data for this compound.

Detailed research findings on other heterocyclic systems, such as quinazolines, have demonstrated significant rate enhancements and yield improvements with microwave irradiation. nih.gov For instance, cyclization reactions that would typically require several hours of reflux can often be completed in a matter of minutes in a microwave reactor. nih.gov The application of this technology to the synthesis of this compound would likely involve optimizing parameters such as temperature, pressure, and irradiation power to achieve the desired outcome. The use of a suitable catalyst that is efficiently heated by microwaves could further enhance the reaction rate and selectivity.

Process Intensification and Scale-Up Considerations in Nicotinonitrile Production

Process intensification in chemical manufacturing focuses on developing smaller, more efficient, and safer production methods. youtube.comtuhh.de When considering the scale-up of this compound production, several key aspects of process intensification are relevant.

One of the primary considerations is the move from batch to continuous flow reactors. Micro- or milli-reactors offer significant advantages in terms of heat and mass transfer, leading to better control over reaction parameters and improved safety, especially for highly exothermic or rapid reactions. youtube.com This enhanced control can lead to higher yields and purities of the final product.

Key Considerations for Scale-Up:

| Consideration | Description |

| Reactor Design | Transitioning from batch reactors to continuous flow systems can improve heat management and mixing, leading to more consistent product quality. |

| Catalyst Selection | The use of robust and highly active catalysts is crucial for an efficient and economical process. Immobilized catalysts can simplify separation and recycling. |

| Solvent Management | Minimizing solvent use and implementing recycling streams are important for reducing waste and improving the environmental footprint of the process. |

| Downstream Processing | The development of efficient purification methods, such as continuous crystallization or chromatography, is essential for obtaining high-purity this compound. |

| Safety | A thorough understanding of the reaction thermodynamics and kinetics is necessary to ensure safe operation at a larger scale. |

Chemical Reactivity and Transformation Pathways of 6 Bromo 4 Fluoronicotinonitrile

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic rings like the one in 6-bromo-4-fluoronicotinonitrile. masterorganicchemistry.com The electron-withdrawing nature of the nitrile group and the pyridine (B92270) nitrogen atom activates the ring towards attack by nucleophiles. byjus.comwikipedia.org

Substitution at Bromine Centers

The bromine atom at the 6-position can be displaced by various nucleophiles. This reactivity is a common feature of halopyridines and is influenced by the electronic effects of the other substituents on the ring.

Substitution at Fluorine Centers

The fluorine atom at the 4-position is also a site for nucleophilic attack. In nucleophilic aromatic substitution reactions, fluorine can be a surprisingly good leaving group. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. youtube.com

Competitive Halogen Displacement Studies

In dihalogenated pyridines, the relative reactivity of the two different halogen atoms towards nucleophilic substitution is a subject of interest. The position of substitution is influenced by a combination of factors including the nature of the halogen, the position of the electron-withdrawing groups, and the reaction conditions. Generally, the position that is more activated by the electron-withdrawing groups and offers greater stabilization of the intermediate will be more reactive.

Mechanism of Nucleophilic Aromatic Substitution on Halogenated Nicotinonitriles

The mechanism of nucleophilic aromatic substitution on halogenated nicotinonitriles typically proceeds through an addition-elimination pathway. dalalinstitute.com This process involves two main steps:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing a halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing nitrile group, especially when it is in the ortho or para position to the point of attack. libretexts.org

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the halide ion (either bromide or fluoride). libretexts.org

Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve the formation of an aryl cation or a backside attack, which is sterically hindered in aromatic systems. wikipedia.orglibretexts.org The rate of reaction is influenced by the ability of the substituents to stabilize the negatively charged intermediate. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For dihalogenated substrates like this compound, the differential reactivity of the C-Br and C-F bonds can often be exploited to achieve selective functionalization.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. libretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing byproducts. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling can be used to introduce new carbon-carbon bonds at the position of the bromine atom. The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the C-Br bond of this compound) to form a palladium(II) intermediate. The reactivity of the halide in this step generally follows the order I > Br > Cl > F.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, typically in the presence of a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The higher reactivity of the C-Br bond compared to the C-F bond in the oxidative addition step allows for selective coupling at the 6-position of this compound. This selective reactivity is a common strategy in the synthesis of complex molecules from polyhalogenated precursors. mdpi.com

Below is a hypothetical data table illustrating the potential outcomes of a Suzuki-Miyaura coupling reaction with this compound.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 6-Phenyl-4-fluoronicotinonitrile | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 6-(4-Methoxyphenyl)-4-fluoronicotinonitrile | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 6 | 6-(Thiophen-3-yl)-4-fluoronicotinonitrile | 88 |

Heck and Sonogashira Coupling Reactions

The bromine atom at the C6 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, which are fundamental for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While specific studies on this compound are not prevalent, the reaction is widely applied to various aryl bromides, including heterocyclic ones. researchgate.netnih.gov The reaction typically proceeds with high stereoselectivity to yield the trans-substituted alkene. organic-chemistry.org The choice of catalyst, ligands, base, and solvent is crucial for the reaction's success and can be tailored for specific substrates. nih.gov

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides. organic-chemistry.orgresearchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net Research has been conducted on the Sonogashira coupling of structurally similar compounds, such as 6-bromo-3-fluoro-2-cyanopyridine, with a variety of terminal alkynes. soton.ac.ukresearchgate.net These reactions are generally carried out under mild, room-temperature conditions and are compatible with a wide range of functional groups. soton.ac.ukresearchgate.net A typical procedure involves reacting the bromo-fluoropyridine derivative with a terminal alkyne in a solvent system like THF/Et3N, using a palladium catalyst such as Pd(PPh₃)₄ and a copper(I) iodide (CuI) co-catalyst. soton.ac.uk The resulting alkynyl-substituted fluoropyridines are versatile intermediates for further synthetic transformations. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling of a Related Bromo-fluorocyanopyridine

| Parameter | Condition | Source |

|---|---|---|

| Substrate | 6-Bromo-3-fluoro-2-picolinonitrile | soton.ac.uk |

| Reagent | Terminal Alkyne | soton.ac.uk |

| Catalyst | Pd(PPh₃)₄ | soton.ac.uk |

| Co-catalyst | CuI | soton.ac.uk |

| Base/Solvent | Triethylamine (Et₃N) / Tetrahydrofuran (THF) | soton.ac.uk |

| Temperature | Room Temperature | soton.ac.uk |

| Duration | 16 hours | soton.ac.uk |

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Heck and Sonogashira reactions, the bromine atom of this compound can participate in a variety of other transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an aryl halide, catalyzed by a palladium complex. libretexts.org This reaction is known for its mild conditions and high functional group tolerance. libretexts.org While the Stille coupling, which uses organotin reagents, is an alternative, the Suzuki coupling is often preferred due to the lower toxicity and cost of boron reagents. libretexts.orgnih.gov

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, specifically aryl ethers and aryl amines. wikipedia.org This copper-catalyzed reaction couples an aryl boronic acid with an alcohol or an amine. wikipedia.org A significant advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air, which contrasts with the stricter anaerobic conditions required for the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The presence of electron-withdrawing groups on the aryl halide, such as the fluoro and cyano groups in this compound, can facilitate these coupling reactions. nih.gov

The Ullmann condensation is a classical copper-promoted reaction that converts aryl halides into aryl ethers, thioethers, nitriles, or amines. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications using soluble copper catalysts with specific ligands have made the reaction more practical. wikipedia.org

Table 2: Overview of Other Potential Coupling Reactions

| Reaction | Bond Formed | Typical Reagents | Metal Catalyst | Source(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C | Arylboronic acid/ester, Base | Palladium | libretexts.org |

| Chan-Lam | C-N, C-O | Amine/Alcohol, Arylboronic acid, Base | Copper | wikipedia.orgorganic-chemistry.org |

| Ullmann | C-C, C-N, C-O, C-S | Two aryl halides (symmetric) or Aryl halide + Nucleophile | Copper | wikipedia.orgwikipedia.org |

Transformations Involving the Nitrile Group

The nitrile (cyano) group of this compound is a versatile functional group that can undergo a range of chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. In acidic hydrolysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbon-nitrogen triple bond. Both pathways proceed through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.

The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a pathway to introduce a basic aminomethyl side chain onto the pyridine ring, which can be a key structural feature in various chemical compounds.

The nitrile group is a valuable precursor for the synthesis of various five-membered heterocyclic rings through cycloaddition reactions. A notable example is the formation of 1,2,4-oxadiazoles. A common synthetic route involves the conversion of the nitrile to an amidoxime (B1450833) by reacting it with hydroxylamine (B1172632). soton.ac.uk This amidoxime intermediate can then be reacted with a carboxylic acid or its derivative, followed by cyclodehydration, to form the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. nih.gov There are also one-pot procedures that allow for the synthesis of 1,2,4-oxadiazoles directly from nitriles without isolating the amidoxime intermediate. rsc.orgbohrium.com

Table 3: General Scheme for 1,2,4-Oxadiazole Synthesis from a Nitrile

| Step | Reactants | Intermediate/Product | Source(s) |

|---|---|---|---|

| 1 | Nitrile (R-CN), Hydroxylamine (NH₂OH) | Amidoxime (R-C(=NOH)NH₂) | soton.ac.uknih.gov |

| 2 | Amidoxime, Carboxylic Acid (R'-COOH) | O-Acylamidoxime | nih.gov |

| 3 | O-Acylamidoxime | 1,2,4-Oxadiazole | nih.gov |

Oxidation and Reduction Chemistry of the Pyridine Ring System

The pyridine ring in this compound is generally resistant to oxidation due to the presence of the electronegative nitrogen atom and the electron-withdrawing substituents (bromo, fluoro, and cyano groups). biosynce.com These groups lower the electron density of the ring, making it less susceptible to electrophilic attack and oxidation. biosynce.com However, oxidation of the nitrogen atom itself can occur, similar to tertiary amines, to form a pyridine N-oxide. biosynce.comwikipedia.org This transformation is typically achieved using peracids. The resulting N-oxide can alter the reactivity of the pyridine ring, directing subsequent electrophilic substitution to the C2 and C4 positions. wikipedia.org

Conversely, the electron-deficient nature of the pyridine ring in this molecule makes it more susceptible to reduction. wikipedia.org Catalytic hydrogenation, for example, using a nickel, cobalt, or ruthenium catalyst at elevated temperatures, can reduce the pyridine ring to a piperidine (B6355638) ring. wikipedia.org Milder reducing agents, such as lithium aluminum hydride, may lead to partially hydrogenated derivatives like dihydropyridines. wikipedia.org The presence of electron-withdrawing groups generally makes the pyridine ring more easily reduced. nih.gov

Derivatization Strategies for Functional Group Introduction

A thorough investigation of the scientific and patent literature reveals no specific studies detailing the derivatization of this compound for the introduction of new functional groups. While the structural features of the molecule suggest a number of potential transformations, no concrete examples have been reported.

Theoretically, the bromine atom at the 6-position could serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, which would allow for the introduction of aryl, alkynyl, or amino groups, respectively. Similarly, the fluorine atom at the 4-position could potentially undergo nucleophilic aromatic substitution with various nucleophiles. Furthermore, the nitrile group could be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

However, without any published experimental data, a detailed discussion of these potential derivatization strategies remains speculative. The table below illustrates hypothetical transformations based on general chemical principles, but it must be emphasized that these reactions have not been specifically reported for this compound.

Table 1: Hypothetical Derivatization Reactions of this compound

| Reactant | Reagents and Conditions | Product | Functional Group Introduced |

|---|---|---|---|

| This compound | Arylboronic acid, Pd catalyst, base | 6-Aryl-4-fluoronicotinonitrile | Aryl group |

| This compound | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-4-fluoronicotinonitrile | Alkynyl group |

| This compound | Amine, Pd catalyst, base | 6-Amino-4-fluoronicotinonitrile | Amino group |

| This compound | Strong acid or base, H₂O, heat | 6-Bromo-4-fluoronicotinic acid | Carboxylic acid |

| This compound | H₂O₂, base | 6-Bromo-4-fluoronicotinamide | Amide |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Aryl-4-fluoronicotinonitrile |

| 6-Alkynyl-4-fluoronicotinonitrile |

| 6-Amino-4-fluoronicotinonitrile |

| 6-Bromo-4-fluoronicotinic acid |

| 6-Bromo-4-fluoronicotinamide |

Applications of 6 Bromo 4 Fluoronicotinonitrile As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

6-Bromo-4-fluoronicotinonitrile serves as a key starting material for the assembly of complex heterocyclic systems. A prime example is its use in the synthesis of the pyrrolo[2,3-b]pyridine scaffold, a core structure found in numerous biologically active compounds. nih.gov The synthesis involves the reaction of this compound with an appropriate amine, leading to the displacement of the highly activated fluorine atom at the C-4 position. The resulting intermediate can then undergo further transformations, such as intramolecular cyclization, to construct the fused pyrrole (B145914) ring.

This strategic approach enables the creation of intricate molecular architectures that would be challenging to assemble through other methods. The presence of the bromine atom provides a handle for late-stage functionalization, allowing for the introduction of additional complexity and diversity into the final molecule. nih.gov Similarly, this building block is instrumental in creating other fused heterocyclic systems, such as the pyrrolo nih.govsemanticscholar.orgpyrido[2,4-d]pyrimidin-6-one core, which represents a novel and complex molecular framework. semanticscholar.org

Table 1: Key Reactions in the Synthesis of Complex Molecules

| Reaction Type | Role of this compound | Resulting Structure |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | The electron-deficient pyridine (B92270) ring and the activating nitrile group facilitate the displacement of the C-4 fluorine by nucleophiles (e.g., amines). | 4-substituted-6-bromonicotinonitrile |

| Palladium-catalyzed Cross-Coupling | The C-6 bromine atom serves as a reactive site for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions. | 6-aryl/alkynyl/amino-4-fluoronicotinonitrile |

Utility in Medicinal Chemistry and Drug Discovery

The pyridine ring and its fluorinated derivatives are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs. This compound provides a direct route to novel compounds with potential therapeutic applications.

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. This compound is an ideal starting point for designing novel scaffolds that mimic or interact with key biological targets.

The compound allows for the precise introduction of three important structural motifs into a potential drug molecule: a bromine atom, a fluorine atom, and a cyano-pyridine group.

Fluorine: The introduction of a fluorine atom can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and lipophilicity. nih.gov

Bromine: The bromo group is not only a versatile synthetic handle for creating diverse analogues through cross-coupling reactions but can also form halogen bonds with biological targets, contributing to binding affinity. nih.govresearchgate.net

Cyano-pyridine: This motif is a common feature in bioactive compounds and can participate in hydrogen bonding or dipole-dipole interactions within a target protein. nih.gov

Research has demonstrated the synthesis of potential HIV-1 integrase inhibitors based on a [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl)]-4-hydroxy-2-oxo-3-butenoïc acid structure, highlighting the utility of the bromo-substituted core in designing antiviral agents. nih.gov

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library, for high-throughput screening against biological targets. nih.govyoutube.com this compound is exceptionally well-suited for this purpose due to its two distinct reactive sites.

A combinatorial library can be generated by reacting the building block with a diverse set of amines via nucleophilic substitution of the fluorine atom. Subsequently, a different set of diverse reagents (e.g., boronic acids or alkynes) can be introduced at the bromine position using palladium-catalyzed cross-coupling. This two-step, divergent approach allows for the creation of thousands of unique compounds from a single, readily available starting material, maximizing the chemical space explored in the search for new drug candidates. nih.govresearchgate.net

Table 2: Suitability for Combinatorial Library Synthesis

| Feature | Advantage for Combinatorial Chemistry |

|---|---|

| Orthogonal Reactive Sites | The C-F and C-Br bonds can be functionalized sequentially with different classes of reagents, allowing for a divergent synthesis strategy. |

| Robust Reactions | Nucleophilic aromatic substitution and palladium cross-coupling are generally high-yielding and tolerant of a wide range of functional groups. |

| Scaffold Rigidity | The pyridine core provides a rigid scaffold, which helps in pre-organizing the appended functional groups for target binding. |

| Drug-like Properties | The scaffold is a common feature in known drugs, increasing the probability of identifying biologically active compounds. |

Applications in Agrochemical Research and Development

Many of the principles that make fluorinated and halogenated heterocycles valuable in medicinal chemistry also apply to agrochemical research. These compounds are used to develop new herbicides, fungicides, and insecticides with improved potency, selectivity, and environmental profiles. The inclusion of fluorine can enhance the biological activity and metabolic stability of a pesticide. While specific public-domain examples of this compound being used to create commercial agrochemicals are not prominent, its structural motifs are highly relevant. Related brominated and fluorinated compounds are known intermediates in the synthesis of pesticides.

Potential as an Intermediate for Material Science Applications (e.g., Dyes)

Substituted pyridine derivatives can act as chromophores, the part of a molecule responsible for its color. The conjugated π-system of this compound, combined with its electron-withdrawing fluorine and nitrile groups, forms a core that can be chemically modified to create novel dyes. The bromo and fluoro positions serve as anchor points for attaching other conjugated systems or functional groups that can tune the molecule's absorption and emission properties across the electromagnetic spectrum. This makes it a potentially valuable intermediate for developing specialized dyes for applications in textiles, imaging, or electronic displays. For example, related bromo-substituted aromatic compounds are used as intermediates in the synthesis of anthraquinone (B42736) dyes.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopyfiveable.meemory.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of "6-Bromo-4-fluoronicotinonitrile", offering precise information about the connectivity and spatial arrangement of atoms. emerypharma.com The presence of various NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, allows for a multi-faceted analysis of the molecule's structure.

The ¹H NMR spectrum of "this compound" is expected to be relatively simple, displaying signals for the two aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and nitrile substituents. The proton at the C-2 position is anticipated to appear at a lower field (higher ppm value) compared to the proton at the C-5 position due to the deshielding effects of the adjacent nitrogen atom and the bromine atom.

The coupling between the two protons will result in a doublet for each signal, with a coupling constant typical for meta-coupled protons in a pyridine ring. Furthermore, long-range coupling to the fluorine atom at the C-4 position may also be observed, leading to a doublet of doublets pattern for the C-5 proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.0 - 8.5 | d | ³J(H-2, H-5) = ~2-3 Hz |

| H-5 | 7.5 - 8.0 | dd | ³J(H-5, H-2) = ~2-3 Hz, ⁴J(H-5, F-4) = ~4-6 Hz |

Note: Predicted values are based on general principles and data for similar substituted pyridines.

The ¹³C NMR spectrum provides information on the carbon skeleton of "this compound". Six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the nitrile group. The chemical shifts are significantly affected by the attached substituents. The carbon atom of the nitrile group (C-3) is expected to appear in the characteristic region for nitriles. The carbon atoms directly bonded to the electronegative fluorine (C-4) and bromine (C-6) atoms will show significant shifts. The C-F and C-Br couplings will also be observable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 115 - 120 |

| C-4 | 160 - 165 (d, ¹J(C-F) ≈ 250 Hz) |

| C-5 | 110 - 115 |

| C-6 | 125 - 130 |

| CN | 115 - 120 |

Note: Predicted values are based on general principles and data for similar substituted pyridines.

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds. For "this compound", a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will likely appear as a doublet of doublets due to coupling with the adjacent protons at the C-2 and C-5 positions.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-4 | -110 to -130 | dd | ⁴J(F-4, H-5) = ~4-6 Hz, ⁵J(F-4, H-2) = ~1-2 Hz |

Note: Predicted chemical shift is relative to a standard reference (e.g., CFCl₃). Values are based on data for similar fluoroaromatic compounds.

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced NMR techniques would be invaluable.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the H-2 and H-5 protons. wikipedia.orglibretexts.org HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating the proton signals with their directly attached carbon atoms and for identifying longer-range C-H correlations, respectively. wikipedia.orgipb.pt This would definitively establish the connectivity of the molecule.

Solid-State NMR (ssNMR): For the analysis of "this compound" in its solid form, ssNMR would provide information on the molecular packing and intermolecular interactions in the crystal lattice. wikipedia.orgst-andrews.ac.uk While bromine NMR is often challenging due to the quadrupolar nature of the bromine nuclei (⁷⁹Br and ⁸¹Br), which leads to very broad signals, ssNMR can still provide useful data. huji.ac.ilresearchgate.net Magic Angle Spinning (MAS) is a technique used in ssNMR to reduce anisotropic interactions and obtain sharper signals. wikipedia.org

Vibrational Spectroscopycdnsciencepub.com

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. rsc.org

The FT-IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The nitrile (C≡N) stretching vibration is a particularly strong and sharp band, typically appearing in the region of 2220-2260 cm⁻¹. The C-Br and C-F stretching vibrations will also be present in the fingerprint region of the spectrum. Aromatic C-H stretching and C=C and C=N ring stretching vibrations are also expected.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H | Aromatic Stretching | 3000 - 3100 |

| C≡N | Nitrile Stretching | 2220 - 2260 |

| C=C, C=N | Aromatic Ring Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 600 |

Note: Predicted values are based on characteristic group frequencies and data for similar substituted aromatic compounds. researchgate.netnih.govnih.gov

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a molecular fingerprint. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be inferred from the analysis of structurally similar molecules, such as brominated nicotinic acids and other halogenated benzene (B151609) derivatives. researchgate.netresearchgate.net

The Raman spectrum of this compound would be characterized by several key vibrations corresponding to its distinct functional groups. The stretching vibration of the carbon-bromine (C-Br) bond in aromatic bromo compounds typically appears in the lower frequency region of the spectrum. researchgate.net The cyano group (C≡N) stretching vibration is expected to produce a strong and sharp band. researchgate.net Additionally, vibrations associated with the fluorinated pyridine ring, including C-F stretching and various ring deformation modes, would be present.

Table 1: Predicted Raman Vibrational Frequencies for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | ~2230 - 2250 |

| Aromatic Ring | C-H Stretching | ~3000 - 3100 |

| Aromatic Ring | C-C/C-N Stretching | ~1300 - 1600 |

| Carbon-Fluorine (C-F) | Stretching | ~1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org These electronic transitions provide information about the conjugated systems and chromophores within the molecule. fiveable.me Molecules with multiple bonds and aromatic rings, like this compound, absorb light in the UV-Vis region. libretexts.org

The key chromophores in this compound are the pyridine ring and the cyano group (C≡N). The electronic spectrum is expected to be dominated by π → π* transitions associated with the delocalized π-electron system of the aromatic ring. These transitions typically have high molar absorptivity. Additionally, the nitrogen atom in the pyridine ring and the cyano group, as well as the halogen substituents, possess non-bonding electrons (n-electrons). This allows for n → π* transitions, which are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. youtube.com The presence of auxochromes like the bromine and fluorine atoms can cause shifts in the absorption maxima. fiveable.me

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Molecular Feature | Expected Wavelength Region |

|---|---|---|---|

| π → π* | Pi bonding to pi anti-bonding | Pyridine Ring, Cyano Group | UV Region (< 400 nm) |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

A key feature in the mass spectrum of this compound arises from the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two m/z units. This isotopic signature is a definitive indicator for the presence of a single bromine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz In the analysis of this compound, LC would first separate the target compound from any starting materials, by-products, or impurities. nih.govresearchgate.net The eluent from the LC column is then directed into the mass spectrometer, which provides mass data for the separated components, confirming the identity of the peak corresponding to this compound by its characteristic molecular weight and bromine isotopic pattern. nih.gov This technique is widely used for the identification and confirmation of related heterocyclic compounds. bldpharm.combldpharm.combldpharm.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₆H₂BrFN₂), HRMS can distinguish its exact mass from that of other molecules with the same nominal mass. nih.gov This technique is essential for the definitive structural confirmation of novel compounds and reference standards. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Result for C₆H₂BrFN₂ |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion (M⁺) Isotopic Pattern | Doublet peak at m/z ~200 and ~202 with ~1:1 intensity ratio |

Chromatographic Purity and Characterization Methods (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the benchmark methods for assessing the purity of pharmaceutical intermediates and chemical compounds. lcms.cz These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

A reversed-phase HPLC or UPLC method is typically employed for compounds like this compound. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, often using a UV detector set to a wavelength where the analyte absorbs strongly. Purity levels for commercial-grade chemicals are often reported to be above 95%. achemblock.comsigmaaldrich.com UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, by using columns with smaller particle sizes (<2 µm). lcms.cz The identity of related bromo-substituted heterocyclic compounds is routinely confirmed using these methods. bldpharm.combldpharm.combldpharm.com

Table 4: Typical HPLC/UPLC Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase (e.g., C18, Fused-Core) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | HPLC: 0.5 - 1.5 mL/min; UPLC: 0.2 - 0.6 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the optimized geometry, electronic properties, and vibrational frequencies of compounds like 6-Bromo-4-fluoronicotinonitrile. nih.govrsc.org

Conformational Analysis and Ground State Geometry Optimization

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. For this compound, which possesses a rigid pyridine (B92270) core, this involves optimizing bond lengths and angles to find the structure with the minimum energy. While significant conformational variation is not expected due to the aromatic ring, minor adjustments in the orientation of the substituents are calculated to achieve the lowest energy state. This optimized geometry is the foundation for all subsequent property calculations. For substituted quinazolinone derivatives, which also feature substituted ring systems, DFT calculations have been used to confirm planar and non-planar moieties, a process analogous to what would be performed for this compound. tandfonline.com

Table 1: Predicted Geometric Parameters from DFT Optimization

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C-Br, C-F, C≡N, C-C, C-N). |

| Bond Angles (°) | Calculated angles between three connected atoms, defining the molecule's shape. |

| Dihedral Angles (°) | Calculated angles defining the rotation around bonds, confirming the planarity of the pyridine ring. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nist.govjoaquinbarroso.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. tandfonline.comresearchgate.net For this compound, the electron-withdrawing nature of the halogen and nitrile substituents would be expected to influence these energy levels significantly. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | Data not available | Indicates electron-donating capability. |

| LUMO Energy | Data not available | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Data not available | Correlates with chemical stability and reactivity. researchgate.netyoutube.com |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. libretexts.orgwolfram.comavogadro.cc It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.comwalisongo.ac.id For this compound, the MEP map would likely show negative potential around the highly electronegative nitrogen atom of the nitrile group, the pyridine ring's nitrogen, and the fluorine atom. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms on the ring. nih.gov

Reaction Mechanism Studies using Computational Approaches

Computational chemistry allows for the detailed investigation of reaction pathways. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies. This information provides a deep understanding of reaction kinetics and mechanisms. For this compound, computational studies could model reactions such as nucleophilic aromatic substitution, elucidating the energetic favorability of substitution at different positions on the pyridine ring and predicting the most likely products.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an invaluable tool. rsc.orgresearchgate.net For molecules containing fluorine, predicting ¹⁹F NMR shifts is particularly useful due to the high sensitivity of the ¹⁹F nucleus to its electronic environment. nih.govnih.gov DFT-based procedures, such as those using the ωB97XD functional, have been developed to predict ¹⁹F NMR chemical shifts with a high degree of accuracy. rsc.orgresearchgate.net Calculations would provide predicted ¹H, ¹³C, and ¹⁹F chemical shifts for this compound, which could be compared to experimental data to verify its structure.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. DFT calculations can predict these vibrational frequencies. nih.govresearchgate.netmdpi.com For this compound, theoretical spectra would help assign the experimental peaks to specific molecular motions, such as the characteristic C≡N stretch of the nitrile group, C–F and C–Br stretching, and various aromatic ring vibrations. core.ac.uknih.gov Calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods. core.ac.uk

Table 3: Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Parameter | Vibrational Mode/Atom |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Ring Protons |

| ¹³C NMR | Chemical Shift (ppm) | Pyridine and Nitrile Carbons |

| ¹⁹F NMR | Chemical Shift (ppm) | Fluorine |

| IR/Raman | Frequency (cm⁻¹) | C≡N Stretch |

| IR/Raman | Frequency (cm⁻¹) | C–F Stretch |

| IR/Raman | Frequency (cm⁻¹) | C–Br Stretch |

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or computed properties (descriptors) with its biological activity or chemical reactivity. researchpublish.com For a series of related compounds, DFT-derived descriptors—such as HOMO-LUMO energies, dipole moment, atomic charges, and molecular surface area—can be used to build predictive models. researchgate.net In the context of this compound, these descriptors could be used as part of a larger dataset of substituted pyridine derivatives to develop QSAR models for predicting properties like enzyme inhibition or toxicity, thereby guiding the design of new molecules with desired characteristics. nih.govchemrevlett.comnih.gov

Green Chemistry Principles in the Synthesis and Application of 6 Bromo 4 Fluoronicotinonitrile

Atom Economy Maximization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Traditional synthetic pathways often generate significant waste, leading to low atom economy. kccollege.ac.inmonash.edu For instance, substitution and elimination reactions are inherently less atom-economical as they produce byproducts that are not part of the final molecule. primescholars.comkccollege.ac.in In contrast, addition and rearrangement reactions are typically 100% atom-economical in theory. rsc.orgnih.gov

The synthesis of substituted nicotinonitriles, including 6-Bromo-4-fluoronicotinonitrile, can be approached through various routes. A common method involves the cyclization of precursors, such as the reaction of 1,3-diarylprop-2-en-1-ones with malononitrile. researchgate.net Another approach is the multi-component reaction of aldehydes, ketones, malononitrile, and an ammonium (B1175870) source. nih.gov The efficiency of these routes can be significantly impacted by the choice of reagents and reaction conditions.

To illustrate the concept of atom economy, consider two hypothetical routes for a related nicotinonitrile synthesis. A traditional multi-step synthesis might have an atom economy of around 40%, similar to older processes for manufacturing common chemicals. monash.edu In contrast, a modern, streamlined three-step process could achieve an atom economy of approximately 77%. monash.edu Maximizing atom economy not only minimizes waste but also reduces the consumption of raw materials, leading to more sustainable and cost-effective production. jocpr.com

Utilization of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

Aqueous Media and Solvent-Free Reaction Conditions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of various pyridine (B92270) derivatives, the core structure of nicotinonitriles, has been successfully demonstrated in aqueous media. rsc.orgdntb.gov.uatandfonline.com For example, the Hantzsch synthesis of 1,4-dihydropyridines can be efficiently carried out in water, sometimes even without a catalyst, with the product precipitating out for easy separation. tandfonline.comacs.org This approach simplifies the work-up procedure and allows for the recycling of the aqueous filtrate. tandfonline.com

Solvent-free reactions represent another significant advancement in green chemistry. mdpi.com These reactions, often facilitated by grinding or microwave irradiation, can lead to shorter reaction times, higher yields, and reduced waste. mdpi.com The synthesis of various nicotinonitrile derivatives has been achieved under solvent-free conditions, for instance, through a four-component reaction catalyzed by a nanomagnetic metal-organic framework at elevated temperatures. nih.gov Similarly, the conversion of aldehydes to nitriles can be performed solvent-free by heating with hydroxylamine (B1172632) hydrochloride. researchgate.net

Table 1: Comparison of Solvent Conditions in Pyridine Synthesis

| Reaction Type | Solvent | Catalyst | Key Advantages |

| Hantzsch Pyridine Synthesis | Water | None or Cerium (IV) Ammonium Nitrate | Environmentally benign, simple work-up, potential for solvent recycling. dntb.gov.uatandfonline.com |

| Nicotinonitrile Synthesis | Solvent-Free | Nanomagnetic Metal-Organic Framework | High yields, short reaction times, reduced waste. nih.gov |

| Aldehyde to Nitrile Conversion | Solvent-Free | TiO₂ | Efficient conversion under microwave irradiation. mdpi.com |

Supercritical Fluids and Ionic Liquids as Reaction Media

Supercritical fluids (SCFs), most notably supercritical carbon dioxide (scCO₂), offer a green alternative to traditional organic solvents. epa.govworldscientific.com scCO₂ is non-toxic, non-flammable, inexpensive, and its solvent properties can be tuned by adjusting pressure and temperature. acs.org Its low viscosity and high diffusivity make it an excellent medium for reactions involving porous catalysts. epa.gov While specific applications to this compound are not widely documented, scCO₂ has been used for the synthesis of nanoporous materials and in various catalytic reactions, demonstrating its potential for cleaner chemical production. acs.orgnih.gov

Ionic liquids (ILs) are salts that are liquid at or near room temperature. nih.gov They are considered "designer solvents" because their properties can be tailored by modifying the cation and anion structure. acs.org A key advantage of ILs is their negligible vapor pressure, which reduces air pollution and exposure risks. nih.gov They have been shown to be effective media for nucleophilic aromatic substitution (SNAr) reactions, a class of reactions relevant to the synthesis of substituted pyridines. nih.govrsc.orgrsc.orgacs.org The unique ionic environment can enhance reaction rates and selectivity. nih.govacs.org For example, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with ethanol, the rate constant increased with the mole fraction of the ionic liquid. rsc.org

Catalyst Development for Sustainable Transformations

Catalysis is a cornerstone of green chemistry, as catalysts can enable more efficient and selective reactions under milder conditions, often with reduced waste generation. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas-phase reaction. Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and reducing product contamination. In the context of nicotinonitrile synthesis, transition metal-catalyzed cyanation of aryl halides is a key reaction. numberanalytics.comnih.govnih.gov Palladium-based heterogeneous catalysts, such as palladium nanoparticles supported on various materials like chitosan (B1678972) or copper ferrite, have been developed for the cyanation of aryl bromides and chlorides. nih.gov These catalysts have demonstrated high efficiency and good recyclability. nih.gov Ruthenium-on-carbon (Ru/C) has also been used as a heterogeneous catalyst for the oxidative cyanation of tertiary amines. nih.gov

Organocatalysis and Biocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific organocatalysts for this compound are not detailed in available literature, the broader field of organocatalysis is a rapidly growing area of green chemistry.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze reactions, offers significant advantages in terms of selectivity and mild reaction conditions. nih.gov Enzymes operate in aqueous environments at ambient temperatures and pressures, drastically reducing the energy consumption and hazards associated with traditional chemical synthesis. nih.govnih.gov For the synthesis of aromatic nitriles, aldoxime dehydratases (Oxd) have been engineered for scalable production, offering a sustainable and energy-efficient technology. nih.gov Nitrilases and nitrile hydratases are other classes of enzymes that can efficiently convert nitriles to valuable carboxylic acids and amides under environmentally benign conditions. acs.orgresearchgate.net These biocatalytic methods are highly chemoselective and can be used for the enantioselective synthesis of complex molecules. acs.org

Table 2: Catalytic Approaches in Nitrile Synthesis

| Catalyst Type | Example Catalyst | Reaction | Key Advantages |

| Heterogeneous | Palladium Nanoparticles on a Support | Cyanation of Aryl Halides | Recyclable, high yields, stable. nih.gov |

| Heterogeneous | Ruthenium on Carbon (Ru/C) | Oxidative Cyanation | Efficient for specific transformations. nih.gov |

| Biocatalyst | Aldoxime Dehydratase (Oxd) | Aldoxime to Nitrile Conversion | Sustainable, energy-efficient, operates in mild conditions. nih.gov |

| Biocatalyst | Nitrilase / Nitrile Hydratase | Nitrile Hydrolysis | High selectivity, environmentally benign, aqueous conditions. acs.orgresearchgate.net |

Reduction of Hazardous Byproducts and Waste Minimization Strategies

A primary goal of green chemistry is to minimize waste, a concept quantified by metrics like the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product. The synthesis of aromatic nitriles provides a clear example of how process evolution can lead to significant waste reduction.

Traditional routes to aryl nitriles, such as the Sandmeyer reaction, involve the diazotization of anilines followed by reaction with stoichiometric amounts of highly toxic copper(I) cyanide. This process generates substantial inorganic salt waste and presents significant handling risks. The Rosenmund-von Braun reaction, while avoiding diazonium salts, still typically requires super-stoichiometric amounts of copper cyanide at high temperatures.

Modern catalytic methods drastically improve the environmental profile of cyanation reactions.

Key Waste Reduction Strategies:

Catalytic vs. Stoichiometric Reagents: The shift from stoichiometric copper cyanide to catalytic systems, particularly those using palladium, is the most significant step in reducing waste. rsc.orgnih.gov Catalytic amounts (often <1 mol%) are sufficient, which dramatically lowers the quantity of metal waste.

Safer Cyanide Sources: To mitigate the extreme toxicity of reagents like NaCN or KCN, alternative cyanide sources have been developed. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is a notable example. It is a non-toxic, stable solid that is used as a food additive and serves as an effective cyanide source in palladium-catalyzed reactions, generating far less hazardous byproducts. nih.gov

Solvent Selection: Organic solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste. Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of pyridine derivatives, replacing chlorinated solvents or polar aprotics like DMF with greener alternatives such as water, ethanol, or bio-based solvents is a key strategy. acsgcipr.org In some cases, solvent-free conditions can be achieved, further minimizing waste. acsgcipr.org

The table below contrasts a traditional and a modern green approach to aryl nitrile synthesis.

| Feature | Traditional Method (e.g., Sandmeyer) | Green Catalytic Method (Pd-Catalyzed) |

| Cyanide Reagent | Stoichiometric CuCN or NaCN | Catalytic primary metal (e.g., Pd), alternative cyanide source (e.g., K₄[Fe(CN)₆]). nih.gov |

| Toxicity | High (acute poisons) | Significantly lower, especially with K₄[Fe(CN)₆]. nih.gov |

| Waste Stream | High volume of metal salts and toxic residues. | Minimal metal waste; byproducts are generally less hazardous. |

| Atom Economy | Poor, due to stoichiometric inorganic reagents. | Significantly improved. |

| Reaction Conditions | Often harsh, with strong acids. | Generally milder, with greater functional group tolerance. rsc.orgnih.gov |

Energy Efficiency Optimization in Chemical Processes

Energy consumption is a critical factor in the sustainability and cost of chemical manufacturing. Optimizing energy efficiency involves developing processes that run at lower temperatures and pressures, and reducing the number of synthesis and purification steps.

For a multi-step synthesis of a specialized molecule like this compound, energy inputs can be substantial. Applying green engineering principles can lead to more efficient processes.

Strategies for Energy Efficiency:

Catalysis: As discussed previously, catalysts provide alternative reaction pathways with lower activation energies. This directly translates to lower energy requirements, as reactions can be conducted at reduced temperatures and pressures compared to non-catalyzed or thermally driven processes. wikipedia.org

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes. researchgate.net This rapid heating leads to significant energy savings compared to conventional heating methods that rely on conduction and convection. Nucleophilic substitution reactions on halopyridines have been shown to be completed in minutes under microwave irradiation with high yields. researchgate.net

Process Intensification: This involves developing smaller, more efficient, and often continuous manufacturing processes. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, save energy on separation, purification, and heating/cooling cycles. acs.org Flow chemistry, where reactants are continuously pumped through a reactor (which can contain a solid-supported catalyst), offers precise control over reaction parameters and excellent heat transfer, leading to higher efficiency and safety.

Electrochemical Synthesis: Electrosynthesis uses electrical energy to drive chemical reactions. crdeepjournal.org This method can often be performed at ambient temperature and pressure, and when powered by renewable energy sources, it offers a pathway to decarbonize chemical manufacturing. The electrochemical synthesis of adiponitrile (B1665535) is a large-scale industrial example of a greener, more energy-efficient process compared to its thermochemical alternative. crdeepjournal.org

The following table summarizes methods to improve energy efficiency in chemical synthesis.

| Strategy | Principle | Impact on Energy Consumption |

| Advanced Catalysis | Lowers the activation energy of a reaction. | Reduces required temperature and pressure, leading to direct energy savings. |

| Microwave Irradiation | Provides direct, rapid heating of the reaction mixture. researchgate.net | Drastically shortens reaction times, reducing overall energy use for heating. researchgate.net |

| One-Pot Synthesis | Combines multiple reaction steps into a single operation. acs.org | Eliminates energy-intensive workup, separation, and purification of intermediates. |

| Flow Chemistry | Continuous processing in microreactors or packed-bed reactors. | Superior heat and mass transfer allows for higher efficiency and better temperature control, reducing energy waste. |

| Electrosynthesis | Uses electricity to drive non-spontaneous reactions. | Can operate at ambient conditions; allows for direct use of renewable electricity, improving overall energy sustainability. crdeepjournal.org |

Structure Reactivity Relationships Within Halogenated Nicotinonitrile Family

Influence of Halogen Position on Reactivity

The position of halogen atoms on the pyridine (B92270) ring profoundly impacts the molecule's reactivity. The electron-withdrawing nature of halogens can activate or deactivate the ring towards certain reactions depending on their location relative to the nitrogen atom and the nitrile group. For instance, halogenation at the 4-position of the pyridine ring can be challenging, often requiring specific reagents or multi-step procedures. researchgate.net

Studies on various substituted pyridines have demonstrated that the position of a substituent governs its electronic influence. nih.govscribd.com A halogen at the 4-position, for example, will exert a different electronic effect compared to a halogen at the 2- or 3-position. This is due to the interplay of inductive and resonance effects, which vary with the substituent's location on the aromatic ring. The reactivity differences between 2- and 3-substituted pyridines have been attributed to steric interactions during chemical transformations. researchgate.net

Electronic and Steric Effects of Substituents on the Pyridine Ring

The electronic and steric effects of substituents play a pivotal role in modulating the reactivity of the pyridine ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Halogens, such as fluorine and bromine in 6-bromo-4-fluoronicotinonitrile, are EWGs that decrease the electron density of the pyridine ring through a negative inductive effect (-I effect). scribd.com This deactivation of the ring can make it less susceptible to electrophilic substitution but more prone to nucleophilic aromatic substitution (SNAr). The presence of multiple halogens can further enhance this effect. Studies have shown that EWGs at the 4-position of the pyridine ring can lead to higher yields in certain C-C coupling reactions catalyzed by iron(III) complexes. nih.gov The strength of the withdrawing group has been observed to correlate with more positive redox potentials of metal complexes. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs like methyl or amino groups increase the electron density of the ring, enhancing its basicity and reactivity towards electrophiles. scribd.comrsc.org For instance, the basicity of pyridine is known to increase with the introduction of methyl substituents. scribd.com

Steric Effects:

The size of the substituents on the pyridine ring can also influence its reactivity by hindering the approach of reagents. scribd.com Large substituents can block access to adjacent reaction sites, thereby directing the reaction to other positions or slowing it down. Computational studies have highlighted that steric interactions between a departing phosphine (B1218219) group and pyridyl substituents are significant during the cleavage of the C-P bond, explaining the observed reactivity differences between 2- and 3-substituted pyridines. researchgate.net

Comparative Analysis with Related Halogenated Pyridine Derivatives

To better understand the unique reactivity of this compound, it is instructive to compare it with other halogenated pyridine derivatives.

The specific combination of halogens on the pyridine ring significantly influences the molecule's chemical behavior. Both bromine and chlorine are electron-withdrawing through their inductive effects; however, their sizes and polarizability differ, leading to distinct reactivity profiles.

In some instances, the bromo-functionality can lead to non-selective reactions, potentially making it less suitable for certain applications where high specificity is required. acs.org Conversely, chloro- and fluoro- derivatives have been observed to exhibit different activity profiles in biological assays. acs.org The choice between a bromo-fluoro and a chloro-fluoro substituted pyridine would therefore depend on the desired reaction outcome and the specific synthetic context. For example, in the synthesis of certain biologically active compounds, a bromo derivative showed good potency but was considered potentially reactive, while the corresponding chloro and fluoro derivatives had poor activity. acs.org

The following table provides a comparative overview of the properties of different halogen combinations on a pyridine ring.

| Halogen Combination | Key Characteristics | Impact on Reactivity |

| Bromo-Fluoro | Good leaving group ability of bromine; strong electron-withdrawing effect of fluorine. | Can exhibit a balance of reactivity, with bromine being susceptible to displacement in nucleophilic substitution reactions. |

| Chloro-Fluoro | Strong inductive effect from both halogens. | Generally less reactive than the bromo-fluoro counterpart in reactions involving halogen displacement, due to the stronger C-Cl bond compared to C-Br. |

Positional isomerism in halogenated pyridines has a profound impact on their synthetic utility. The relative positions of the halogens and the nitrile group in this compound dictate the regioselectivity of subsequent reactions.

The arrangement of substituents affects the electronic properties and steric environment of each position on the ring, making certain sites more or less reactive. For example, the selective halogenation at the C4-position of pyridine derivatives can be challenging and may require specific synthetic strategies. researchgate.net

The influence of positional isomerism extends to the physical and photophysical properties of the resulting molecules. A study on phenylmethylene pyridineacetonitrile derivatives demonstrated that changing the substitution position of the pyridine ring from meta to ortho and para significantly affected the molecular configuration, conjugation, and ultimately, the photophysical properties. nih.gov The para-substituted isomer, for instance, exhibited the most red-shifted emission peak due to better conjugation and stronger donor-acceptor interactions. nih.gov This highlights how the precise placement of functional groups is a critical consideration in the design of functional molecules.